2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-15-7-6-13-11(14)8-16-10-5-3-2-4-9(10)12/h2-5H,6-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIWHTXIUHORLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, readily available starting materials. wikipedia.orgicj-e.org This process involves breaking bonds to identify potential precursors, known as synthons, and their real-world chemical equivalents. wikipedia.orgumi.ac.id For this compound, two primary disconnections are considered: the amide bond and the ether bond.
Amide Bond Disconnection (Route A): Cleavage of the amide C-N bond is a common retrosynthetic step. This disconnection yields two key intermediates: 2-(2-bromophenoxy)acetic acid and 2-methoxyethylamine (B85606). This is often the preferred route as amide bond formation is a robust and well-established transformation in organic synthesis.
Ether Bond Disconnection (Route B): Alternatively, disconnection of the phenoxy-acetyl C-O bond suggests two different precursors: 2-bromophenol (B46759) and an N-substituted 2-haloacetamide, specifically N-(2-methoxyethyl)-2-chloroacetamide. This pathway relies on an etherification reaction, typically a Williamson ether synthesis.
Both routes require the synthesis of specific precursors, which are derived from simpler, commercially available chemicals.
Precursor Synthesis Strategies for the Phenoxyacetamide Core Structure
The success of the total synthesis depends on the efficient preparation of the key building blocks identified during the retrosynthetic analysis.
2-Bromophenol is a critical starting material for the synthesis. Several methods for its preparation have been established.
Electrophilic Bromination of Phenol (B47542): The direct bromination of phenol is a common method for producing bromophenols. lifechempharma.com However, this reaction can sometimes lead to a mixture of ortho- and para-isomers, as well as polybrominated products, requiring careful control of reaction conditions to achieve selectivity.
Synthesis from Substituted Phenols: An optimized process involves the use of a protecting group to ensure regioselectivity. For instance, 4-tert-butyl phenol can be brominated at the ortho-position to form 2-bromo-4-tert-butyl phenol. Subsequent removal of the tert-butyl group via a tert-butyl transfer reaction, catalyzed by aluminum trichloride (B1173362) in the presence of toluene, yields 2-bromophenol with high conversion and selectivity. finechemicals.com.cn
From Organoboron Compounds: A modern approach involves the reaction of 2-bromophenylboronic acid with reagents like (diacetoxyiodo)benzene (B116549) (DAIB) in the presence of a base such as triethylamine. This method proceeds under mild conditions at room temperature to afford 2-bromophenol. chemicalbook.com
Table 1: Selected Synthetic Routes to 2-Bromophenol
| Starting Material | Reagents | Key Conditions | Yield | Reference |
|---|---|---|---|---|
| 4-tert-butyl phenol | 1. Br₂ in CH₂Cl₂ 2. AlCl₃, Toluene | 1. 0°C 2. 30°C | High (96.5% conversion) | finechemicals.com.cn |
| 2-Bromophenylboronic acid | [bis(acetoxy)iodo]benzene (DAIB), Et₃N, H₂O | Acetonitrile (B52724), 20°C | 90% | chemicalbook.com |
The second key precursor is derived from 2-methoxyethylamine. Depending on the chosen synthetic route, either the amine itself is used directly or it is first converted into an acetamide (B32628) derivative.
Acylation of 2-methoxyethylamine: The most direct method to form an amide is the acylation of the corresponding amine. 2-methoxyethylamine can be reacted with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) to produce N-(2-methoxyethyl)acetamide. This is a standard and efficient transformation. The reaction of an amine with an acid chloride is often exothermic and may require cooling.
Synthesis of N-(2-methoxyethyl)-2-chloroacetamide: For the etherification pathway (Route B), the required precursor is a haloacetamide. This can be synthesized by reacting 2-methoxyethylamine with chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct. Similar reactions are used to prepare intermediates for pharmaceuticals. google.com
Etherification Reactions for Phenoxy Linkage Formation
Formation of the phenoxy ether linkage is central to Route B. The Williamson ether synthesis is the classical and most widely used method for this transformation. miracosta.edufrancis-press.com
This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide. miracosta.edu The synthesis of this compound via this route would proceed by first deprotonating 2-bromophenol with a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form the more nucleophilic 2-bromophenoxide ion. This phenoxide then attacks the electrophilic carbon of N-(2-methoxyethyl)-2-chloroacetamide, displacing the chloride ion to form the desired ether linkage. miracosta.edu
For the reaction to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions. miracosta.edu The use of chloroacetamide derivatives fits this requirement. Modern variations of etherification include methods catalyzed by transition metals like iron, which can proceed under milder conditions. nih.gov
Table 2: General Conditions for Williamson Ether Synthesis
| Component | Reagents & Conditions | Purpose | Reference |
|---|---|---|---|
| Phenol Deprotonation | Strong bases (e.g., NaOH, KOH) in an appropriate solvent. | Generates the nucleophilic phenoxide ion. | miracosta.edu |
| Alkylating Agent | Primary alkyl halide (e.g., N-(2-methoxyethyl)-2-chloroacetamide). | Provides the electrophilic carbon center for SN2 attack. | miracosta.edu |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are often effective. | Solvates the cation without strongly solvating the nucleophile, enhancing reactivity. | lifechempharma.com |
Amide Bond Formation Methodologies
The formation of the amide bond, the key step in Route A, is one of the most fundamental reactions in organic chemistry. It typically involves the reaction of a carboxylic acid or its activated derivative with an amine. unizin.org
Condensation reactions, where two molecules join with the elimination of a small molecule like water, are the primary method for synthesizing amides from carboxylic acids and amines. unizin.orglibretexts.org
Direct Thermal Condensation: The direct reaction between a carboxylic acid and an amine to form an amide by heating is possible but often requires harsh conditions (e.g., high temperatures) and can be inefficient. acs.org
Use of Coupling Agents: To facilitate amide bond formation under milder conditions, a wide variety of coupling (or condensing) agents are used. These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling agents include:
Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI).
Uronium/Aminium Salts: Reagents like HATU, HBTU, and PyBOP are highly efficient and widely used, particularly in peptide synthesis.
Other Reagents: N,N'-Carbonyldiimidazole (CDI) is another effective activating agent.
Acyl Halide Method: A reliable two-step method involves first converting the carboxylic acid (2-(2-bromophenoxy)acetic acid) into a more reactive acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with the amine (2-methoxyethylamine), often in the presence of a non-nucleophilic base to scavenge the HCl produced, to form the amide with high yield.
Table 3: Common Condensing Agents for Amide Synthesis
| Agent Class | Examples | Typical Conditions | Reference |
|---|---|---|---|
| Carbodiimides | DCC, EDCI | Room temperature, organic solvent (e.g., DCM, DMF) | |
| Uronium Salts | HATU, HBTU, PyBOP | Room temperature, organic solvent, often with a base (e.g., DIPEA) |
N-Alkylation Approaches in Acetamide Derivative Formation
The synthesis of this compound can be strategically approached through two primary N-alkylation pathways. A common and effective method involves a two-step sequence beginning with the synthesis of a key intermediate, 2-(2-bromophenoxy)acetic acid. This intermediate is then coupled with 2-methoxyethylamine to form the final amide bond.
Alternatively, an N-alkylation approach can be employed where a precursor such as 2-bromo-N-(2-methoxyethyl)acetamide is reacted with 2-bromophenol. A notable example of a similar N-alkylation strategy was demonstrated in the synthesis of 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] chemicalbook.comwikipedia.orgthiazin-2-yl)-N-(2-bromophenyl) acetamide. In this reported synthesis, 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide was reacted with 2-bromo-N-(2-bromophenyl) acetamide in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF). The reaction mixture was initially vortexed at room temperature and then heated to 100 °C for two hours to yield the desired product. This demonstrates the feasibility of forming complex phenoxyacetamide structures through the N-alkylation of a pre-formed acetamide derivative.
The more conventional route, however, proceeds via the formation of 2-(2-bromophenoxy)acetic acid. This intermediate is typically synthesized through a Williamson ether synthesis, where 2-bromophenol is reacted with an acetate (B1210297) equivalent, such as chloroacetic acid or ethyl bromoacetate, in the presence of a base.
Once 2-(2-bromophenoxy)acetic acid is obtained, the final step is the formation of the amide bond with 2-methoxyethylamine. This transformation can be achieved using various amide coupling protocols. Standard methods include the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with the amine. Alternatively, peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can facilitate the direct coupling of the carboxylic acid and the amine.
Advanced Synthetic Techniques and Reaction Conditions
The efficiency and selectivity of the synthesis of this compound and its analogues are highly dependent on the choice of catalyst systems and the optimization of solvent systems and reaction conditions.
Catalyst Systems in Phenoxyacetamide Synthesis
The key steps in the primary synthetic routes—Williamson ether synthesis and amide bond formation—are often facilitated by specific catalysts. In the Williamson ether synthesis for the formation of the 2-(2-bromophenoxy)acetic acid intermediate, the choice of base is critical and acts as a catalyst for the deprotonation of the phenol. Common bases used for the synthesis of aryl ethers include potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3). Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can also be employed to enhance the reaction rate, particularly in biphasic systems.
For the subsequent amide bond formation, a variety of coupling agents can be considered catalytic in the sense that they facilitate the reaction but are consumed in stoichiometric amounts to form an activated intermediate. For a truly catalytic approach to amide bond formation, enzymatic catalysis or the use of specific metal or organocatalysts can be explored, although these are less commonly reported for this specific class of compounds.
In the synthesis of analogues, particularly through modification of the bromophenyl moiety, palladium catalysts are paramount. Cross-coupling reactions such as the Suzuki-Miyaura coupling, which pairs the aryl bromide with a boronic acid, and the Buchwald-Hartwig amination, for the introduction of nitrogen-based substituents, rely on palladium complexes with specific phosphine (B1218219) ligands to achieve high yields and functional group tolerance.
Solvent Systems and Reaction Optimization
The choice of solvent plays a crucial role in the synthesis of phenoxyacetamides. For the Williamson ether synthesis, polar aprotic solvents are generally preferred as they can solvate the cation of the base while not interfering with the nucleophilic attack of the phenoxide. Dimethylformamide (DMF) and acetonitrile are commonly used solvents that promote the SN2 reaction mechanism.
In the amide bond formation step, the choice of solvent depends on the coupling method. For reactions involving acyl chlorides, a non-protic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) is typically used. For reactions employing coupling agents like HATU, polar aprotic solvents such as DMF are common. Optimization of reaction conditions such as temperature and reaction time is crucial to maximize yield and minimize side reactions. For instance, the N-alkylation reaction mentioned earlier was performed at an elevated temperature of 100 °C to drive the reaction to completion.
The following table summarizes plausible reagents and conditions for the synthesis of this compound based on analogous reactions reported in the literature.
| Reaction Step | Reagents | Catalyst/Base | Solvent | Temperature |
| Williamson Ether Synthesis | 2-bromophenol, ethyl bromoacetate | K2CO3 or Cs2CO3 | DMF or Acetonitrile | Room Temp. to 80°C |
| Ester Hydrolysis | 2-(2-bromophenoxy)ethyl acetate | LiOH or NaOH | THF/Water | Room Temp. |
| Amide Bond Formation (Method 1) | 2-(2-bromophenoxy)acetic acid, SOCl2, then 2-methoxyethylamine | - | DCM | 0°C to Room Temp. |
| Amide Bond Formation (Method 2) | 2-(2-bromophenoxy)acetic acid, 2-methoxyethylamine | HATU, DIPEA | DMF | Room Temp. |
Synthesis of Structural Analogues and Derivatives of the this compound Scaffold
The this compound scaffold provides multiple opportunities for structural modification to explore structure-activity relationships for various biological targets. These modifications can be broadly categorized into changes on the bromophenyl moiety and variations on the N-(2-methoxyethyl)acetamide chain.
Modifications on the Bromophenyl Moiety
The bromine atom on the phenyl ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. This would enable the synthesis of analogues where the bromine atom is replaced by various aryl, heteroaryl, or alkyl groups. The reaction is typically catalyzed by a palladium(0) complex with a suitable ligand and requires a base.
Buchwald-Hartwig Amination: This powerful method facilitates the formation of carbon-nitrogen bonds. By reacting the bromophenyl precursor with a primary or secondary amine in the presence of a palladium catalyst and a strong base, a diverse array of amino-substituted analogues can be synthesized.
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and copper complexes, to introduce alkynyl substituents onto the aromatic ring.
Heck Coupling: This reaction can be used to introduce alkenyl substituents by reacting the aryl bromide with an alkene in the presence of a palladium catalyst and a base.
These transformations are typically performed on an early-stage intermediate, such as 2-(2-bromophenoxy)acetic acid or its corresponding ester, before the final amide bond formation, to avoid potential interference of the acetamide functionality with the catalytic cycle.
The following table provides an overview of potential modifications on the bromophenyl moiety.
| Reaction Type | Reactant | Catalyst System | Resulting Moiety |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4, K2CO3 | Biaryl |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd2(dba)3, BINAP, NaOtBu | Arylamine |
| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2, CuI, Et3N | Arylalkyne |
| Heck | Alkene | Pd(OAc)2, P(o-tol)3, Et3N | Arylalkene |
Variations on the N-(2-methoxyethyl)acetamide Chain
Modifications to the N-(2-methoxyethyl)acetamide side chain can be readily achieved by employing different primary or secondary amines during the amide bond formation step with 2-(2-bromophenoxy)acetic acid. This allows for the exploration of the impact of the size, polarity, and hydrogen bonding capabilities of this part of the molecule.
A wide variety of commercially available or synthetically accessible amines can be used, including:
Other Alkoxyalkylamines: Amines with different alkyl chain lengths (e.g., N-(3-methoxypropyl)amine) or different alkoxy groups (e.g., N-(2-ethoxyethyl)amine) can be utilized to probe the effect of the ether linkage's position and nature.
Alkylamines: Simple alkylamines of varying lengths and branching (e.g., ethylamine, isopropylamine, tert-butylamine) can be used to investigate steric and lipophilic effects.
Cycloalkylamines: Amines containing cyclic systems (e.g., cyclopropylamine, cyclohexylamine) can introduce conformational rigidity.
Functionalized Amines: Amines bearing other functional groups, such as hydroxyls (e.g., ethanolamine), additional ethers (e.g., 2-(2-aminoethoxy)ethanol), or halogens, can be incorporated, provided these groups are compatible with the reaction conditions or appropriately protected.
The synthesis of these analogues would follow the same general amide coupling procedures as described for the parent compound, highlighting the modularity of this synthetic approach.
Exploration of Related Phenoxyacetamide and Acetamide Derivatives
The core structures of phenoxyacetamide and acetamide serve as versatile platforms for chemical synthesis. patsnap.com Acetamide (ethanamide), with the formula CH3CONH2, is an organic compound derived from acetic acid. patsnap.com Its reactivity is primarily centered around the carbonyl and adjacent amine groups, allowing for a variety of chemical transformations. patsnap.com Phenoxyacetamide derivatives incorporate a phenoxy group attached to the acetyl moiety, expanding the structural diversity and potential for further functionalization. Researchers have developed numerous synthetic routes to access these derivatives and have explored their subsequent chemical transformations to create more complex molecules. tandfonline.comtandfonline.comnih.gov
Synthetic Methodologies for Phenoxyacetamide Derivatives
The synthesis of phenoxyacetamide derivatives often involves the coupling of a substituted phenol with an appropriate N-substituted 2-haloacetamide. A common strategy is the reaction between a phenol and chloroacetyl chloride to form a 2-phenoxyacetyl chloride, which is then reacted with a primary or secondary amine.
One general method involves a two-step process:
Amide Formation: Substituted anilines are reacted with chloroacetyl chloride in a suitable solvent like glacial acetic acid, often in the presence of a base such as sodium acetate, to yield N-(substituted phenyl)-2-chloroacetamide intermediates. proquest.com
Etherification: The intermediate is then reacted with a substituted phenol in a solvent like dry acetone, with a base such as potassium carbonate, to yield the final 2-(substituted phenoxy)-N-(substituted phenyl)acetamide product. proquest.com
Researchers have synthesized a variety of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives. tandfonline.com For instance, N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide was prepared and used as a key intermediate for further reactions. tandfonline.com Similarly, new derivatives of N-substituted-4-(p-chlorophenoxy)acetamide and N-substituted-2,4-dichlorophenoxy acetamide have been synthesized using methyl chloroacetate (B1199739) as a starting material. scientific.net
Table 1: Selected Synthetic Methodologies for Phenoxyacetamide Derivatives
| Starting Materials | Reagents and Conditions | Resulting Derivative Class |
|---|---|---|
| Substituted anilines, Chloroacetyl chloride | Glacial acetic acid, Sodium acetate | N-(substituted phenyl)-2-chloroacetamides |
| N-(substituted phenyl)-2-chloroacetamide, Substituted phenols | Dry acetone, Potassium carbonate | 2-(substituted phenoxy)-N-(substituted phenyl)acetamides proquest.com |
| 4-Hydroxybenzaldehyde, N-(4-chlorophenyl)-2-chloroacetamide | - | N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide tandfonline.com |
Chemical Transformations of Phenoxyacetamide Derivatives
Phenoxyacetamide derivatives, particularly those containing reactive functional groups, serve as valuable precursors for more complex molecules. The aldehyde group in N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, for example, has been shown to be highly reactive. tandfonline.com
Key transformations include:
Knoevenagel Condensation: Reaction of the aldehyde with 2-cyano-N-arylacetamides in ethanol (B145695) with a piperidine (B6355638) catalyst yields acrylamide (B121943) derivatives. tandfonline.com
Hydrazone Formation: Treatment with hydrazine (B178648) derivatives, such as hydrazine hydrate (B1144303) or phenylhydrazine, results in the formation of hydrazone derivatives. tandfonline.com
Chalcone (B49325) Synthesis: Reaction with acetophenone (B1666503) produces a chalcone derivative. tandfonline.com
Cyclization Reactions: The synthesized acrylamide derivatives can undergo further reactions. For example, reaction with malononitrile (B47326) or ethyl cyanoacetate (B8463686) can lead to the formation of 2-pyridone derivatives containing the phenoxyacetamide moiety through Michael addition followed by intramolecular cyclocondensation. tandfonline.com
Table 2: Chemical Transformations of a Phenoxyacetamide Intermediate
| Intermediate | Reagent(s) | Reaction Type | Product Class |
|---|---|---|---|
| N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide | 2-Cyano-N-arylacetamide, Piperidine | Knoevenagel Condensation | Acrylamide derivatives tandfonline.com |
| N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide | Hydrazine derivatives | Condensation | Hydrazone derivatives tandfonline.com |
| N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide | Acetophenone | Claisen-Schmidt Condensation | Chalcone derivative tandfonline.com |
Synthetic Methodologies for Acetamide Derivatives
The amide bond is a cornerstone of organic and medicinal chemistry, and numerous methods exist for its formation. archivepp.com Classical methods often involve the reaction of amines with activated carboxylic acid derivatives like acid chlorides. archivepp.comresearchgate.net
Common synthetic routes for acetamides include:
From Acid Chlorides: Amines react readily with acid chlorides. This method is straightforward and widely used for preparing various amides. archivepp.com
From Carboxylic Acids: Direct reaction of a carboxylic acid and an amine is possible but often requires coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide (EDC) to facilitate the reaction. researchgate.net
Hydrolysis of Nitriles: Nitriles can be hydrolyzed under acidic or basic conditions to yield amides. archivepp.comresearchgate.net
Beckmann Rearrangement: Ketoximes can rearrange in the presence of a strong acid to form amides. archivepp.comresearchgate.net
From Amines and Acetic Anhydride: Acetamide itself can be synthesized from the reaction of acetic anhydride with ammonia (B1221849). patsnap.com
Specialized acetamides have also been prepared. For instance, N-bromoacetamide can be synthesized from acetamide and bromine in the presence of a base like potassium hydroxide. orgsyn.org A method for synthesizing bromoacetamide involves the bromination of acetic acid, followed by esterification or acylation, and finally amination with ammonia in chloroform (B151607) at low temperatures. google.com
Table 3: General Synthetic Routes to Acetamide Derivatives
| Precursors | Key Reagents/Conditions | Product Type |
|---|---|---|
| Amine, Acid chloride | Base (optional) | N-substituted acetamide archivepp.com |
| Amine, Carboxylic acid | Coupling agent (e.g., DCC, EDC) | N-substituted acetamide researchgate.net |
| Nitrile | Acid or base, Water | Primary acetamide researchgate.net |
| Ketoxime | Strong acid | N-substituted acetamide researchgate.net |
Chemical Transformations of Acetamide Derivatives
The acetamide functional group can undergo several important chemical transformations, providing pathways to other functional groups.
Notable reactions include:
Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved to yield a carboxylic acid and an amine (or ammonia). patsnap.com
Hofmann Rearrangement: Primary amides react with bromine in the presence of a strong base to produce a primary amine with one fewer carbon atom. patsnap.com
Reaction with Olefins: N-bromoacetamide (NBA) has been studied for its reactivity with olefins. While initially thought to be primarily for allylic bromination, it can also lead to the formation of 2-bromo-N-bromoacetimidates. researchgate.net This reaction is believed to proceed through the formation of N,N-dibromoacetamide, which then adds ionically to the double bond. researchgate.net
Conversion to Ureas and Carbamates: N-substituted trichloroacetamides can act as isocyanate precursors. In the presence of a base, they can react with amines or alcohols to form N-substituted ureas and carbamates, respectively, with the elimination of chloroform. acs.org
Table 4: Selected Chemical Transformations of Acetamide Derivatives
| Acetamide Derivative | Reagent(s) | Reaction Type | Product Class |
|---|---|---|---|
| Primary Acetamide | Acid or Base, H₂O | Hydrolysis | Carboxylic acid + Amine/Ammonia patsnap.com |
| Primary Acetamide | Br₂, NaOH | Hofmann Rearrangement | Primary amine patsnap.com |
| N-bromoacetamide | Olefin | Addition | 2-Bromo-N-bromoacetimidate researchgate.net |
| N-substituted trichloroacetamide | Amine, Base (e.g., DBU) | Condensation | N-substituted urea (B33335) acs.org |
Spectroscopic and Advanced Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are invaluable for confirming its structural integrity.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the bromophenoxy ring would appear in the downfield region, typically between δ 6.8 and 7.6 ppm, with their specific chemical shifts and coupling patterns dictated by the substitution pattern. The methylene (B1212753) protons of the phenoxyacetamide moiety (-O-CH₂-C=O) would likely resonate as a singlet around δ 4.5-4.7 ppm. The protons of the N-(2-methoxyethyl) group are anticipated to show characteristic signals: a triplet for the methylene group attached to the nitrogen (-NH-CH₂-) around δ 3.5 ppm, a triplet for the methylene group adjacent to the methoxy (B1213986) group (-CH₂-O-) around δ 3.4 ppm, and a singlet for the methoxy protons (-OCH₃) at approximately δ 3.3 ppm. A broad singlet corresponding to the amide proton (N-H) is also expected, typically in the region of δ 6.5-8.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.8 - 7.6 | Multiplet |
| O-CH₂-C=O | 4.5 - 4.7 | Singlet |
| NH-CH₂ | ~ 3.5 | Triplet |
| CH₂-O | ~ 3.4 | Triplet |
| O-CH₃ | ~ 3.3 | Singlet |
| N-H | 6.5 - 8.5 | Broad Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide group is expected to be the most deshielded, appearing at approximately δ 168-170 ppm. The aromatic carbons would produce signals in the δ 110-160 ppm range, with the carbon atom bonded to the bromine atom showing a characteristic shift. The methylene carbon of the phenoxy group (-O-CH₂) would likely resonate around δ 67-69 ppm. For the N-(2-methoxyethyl) substituent, the methylene carbon adjacent to the nitrogen (-NH-CH₂) is predicted to be around δ 39-41 ppm, the methylene carbon next to the oxygen (-CH₂-O-) at about δ 70-72 ppm, and the methoxy carbon (-OCH₃) at approximately δ 58-60 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | 168 - 170 |
| Aromatic C-Br | ~ 112 |
| Aromatic C-O | ~ 155 |
| Aromatic C-H | 115 - 134 |
| O-CH₂ | 67 - 69 |
| NH-CH₂ | 39 - 41 |
| CH₂-O | 70 - 72 |
| O-CH₃ | 58 - 60 |
Two-Dimensional NMR Techniques (e.g., HSQC, COSY)
Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY) are instrumental in confirming the assignments made from 1D NMR spectra. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the N-(2-methoxyethyl) fragment by showing correlations between the NH-CH₂ and CH₂-O protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing unambiguous assignment of the ¹H and ¹³C NMR data and further solidifying the structural elucidation of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band around 1670 cm⁻¹ would be indicative of the C=O stretching vibration of the secondary amide (Amide I band). The N-H stretching vibration of the amide is anticipated to appear as a sharp peak in the region of 3300-3400 cm⁻¹. The C-N stretching vibration of the amide group (Amide II band) typically appears around 1550 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The ether linkage (Ar-O-CH₂) would likely exhibit a characteristic C-O stretching band around 1240 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | 3300 - 3400 |
| C-H (Aromatic) | Stretching | > 3000 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Amide I) | Stretching | ~ 1670 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| N-H (Amide II) | Bending | ~ 1550 |
| C-O (Ether) | Stretching | ~ 1240 |
| C-Br | Stretching | 500 - 600 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₄BrNO₃), the expected molecular weight is approximately 287.03 g/mol for the [M]⁺ ion and 289.03 g/mol for the [M+2]⁺ ion, with the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) being a key diagnostic feature.
The fragmentation of the molecule under electron ionization (EI) would likely involve cleavage of the amide bond, the ether linkage, and the N-alkyl chain. Common fragments would include the 2-bromophenoxy acetyl cation and fragments arising from the loss of the methoxyethyl group. Analysis of these fragmentation pathways provides confirmatory evidence for the proposed structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to exhibit absorption bands characteristic of the substituted benzene (B151609) ring. Typically, aromatic systems show a strong absorption band (π → π* transition) below 220 nm and a weaker band (n → π* transition) around 270-280 nm. The presence of the bromine and phenoxy substituents on the aromatic ring will influence the exact position and intensity of these absorption maxima.
X-ray Crystallography and Solid-State Structural Analysis of Related Acetamide (B32628) Derivatives
X-ray crystallography is a premier technique for elucidating the three-dimensional atomic arrangement of a crystalline solid. While specific crystallographic data for this compound is not publicly available, extensive studies on structurally related acetamide derivatives provide significant insight into the likely solid-state conformation and intermolecular interactions that would characterize this compound.
Analysis of various phenoxyacetamide and chloroacetamide derivatives reveals common structural motifs. The amide functional group, –C(=O)NH–, typically adopts a planar, trans conformation, which facilitates the formation of intermolecular hydrogen bonds. nih.gov These hydrogen bonds, most commonly of the N–H···O type, are a dominant feature in the crystal packing of acetamides, often linking molecules into infinite chains or more complex networks. researchgate.netnih.gov
For instance, in the crystal structure of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, the trans conformation of the amide group promotes the formation of a C(4) hydrogen-bonded chain. nih.gov Similarly, in N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide, intramolecular N—H⋯O hydrogen bonds are observed, and intermolecular C—H⋯O interactions link the molecules into chains. nih.gov The planarity of the central amide unit and its orientation relative to the aromatic ring are key structural features. In 2-chloro-N-phenylacetamide, the amide group makes a dihedral angle of 16.0 (8)° with the phenyl ring. researchgate.net
| Compound Name | Molecular Formula | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
|---|---|---|---|---|---|
| 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide | C₉H₁₀ClNOS | Monoclinic | P2₁/c | N–H···O, C–H···π, π–π stacking | nih.gov |
| 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide | C₂₁H₂₆N₂O₅ | Monoclinic | P2₁ | N–H···O, C–H···O | mdpi.comsemanticscholar.org |
| N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide | C₂₄H₂₁NO₄ | Triclinic | P-1 | N–H···O, C–H···O, C–H···π | nih.gov |
| 2-Chloro-N-phenylacetamide | C₈H₈ClNO | Monoclinic | Cc | N–H···O hydrogen bonds | researchgate.net |
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone analytical procedure used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. This technique provides a fundamental check on the purity and empirical formula of a synthesized compound. For this compound, the molecular formula is C₁₁H₁₄BrNO₃, leading to a molecular weight of 288.14 g/mol .
The theoretical elemental composition is calculated from the molecular formula and serves as the benchmark against which experimental results are compared. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's proposed atomic composition and purity. This method is routinely used to characterize newly synthesized acetamide derivatives. mdpi.comacs.org For example, in the characterization of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the calculated percentages for C, H, N, and S were compared against experimentally determined values to confirm its composition. acs.org
| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 132.121 | 45.86% |
| Hydrogen | H | 1.008 | 14 | 14.112 | 4.90% |
| Bromine | Br | 79.904 | 1 | 79.904 | 27.73% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 4.86% |
| Oxygen | O | 15.999 | 3 | 47.997 | 16.65% |
Chromatographic Purity Assessment Techniques (e.g., HPLC, GC)
Chromatographic methods are indispensable for assessing the purity of chemical compounds by separating the main component from impurities and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the purity analysis of non-volatile and thermally sensitive compounds, such as phenoxyacetamide derivatives. Reverse-phase HPLC (RP-HPLC) is the most common mode used for these types of molecules. mdpi.com In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comsielc.com
The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to ensure the efficient elution of all components within a reasonable time. Purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total area of all detected peaks, often using a UV-Vis or Diode-Array Detector (DAD) set to a wavelength where the analyte exhibits strong absorbance. mdpi.com
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reverse Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | mdpi.com |
| Mobile Phase | Acetonitrile and water, often with an acid modifier (e.g., acetic acid, formic acid) | mdpi.comsielc.com |
| Elution Mode | Gradient or Isocratic | google.com |
| Flow Rate | 0.2 - 1.5 mL/min | google.commetrohm.com |
| Detection | UV-Vis or Diode-Array Detection (DAD) | mdpi.com |
| Column Temperature | Ambient to 55 °C | google.commetrohm.com |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. gcms.cz For a compound like this compound, GC analysis is feasible, though its polarity and molecular weight may necessitate elevated temperatures for volatilization. The purity is assessed by the relative area of the main peak detected by a flame ionization detector (FID) or a mass spectrometer (MS).
For many polar compounds containing functional groups like -OH, -NH, or -COOH, chemical derivatization is often performed prior to GC analysis. nih.gov This process modifies the analyte to increase its volatility and thermal stability. gcms.cz Common methods include silylation or acylation, which replace active hydrogens with less polar groups. gcms.cznih.gov While the target compound lacks highly active hydrogens (apart from the amide N-H), derivatization could potentially improve peak shape and thermal stability, leading to a more accurate purity assessment. The choice of whether to use derivatization depends on the compound's behavior under typical GC conditions. rsc.org
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
DFT calculations are a computational method used to investigate the electronic structure of many-body systems. For the title compound, this would involve optimizing the molecular geometry to find the most stable arrangement of atoms and calculating its electronic properties.
This subsection would detail the exploration of different spatial arrangements (conformers) of the molecule. By rotating the single bonds, various conformers would be identified. Energy minimization calculations for each conformer would determine their relative stabilities, identifying the global minimum energy conformation, which is the most stable form of the molecule. The results would typically be presented in a table showing key dihedral angles and their corresponding energies.
This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.govmdpi.com A smaller gap generally implies higher reactivity. researchgate.net This section would present the calculated energies of the HOMO and LUMO, the energy gap, and visualizations of these orbitals.
An MEP map illustrates the charge distribution within a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netxisdxjxsu.asia This is valuable for predicting how the molecule will interact with other molecules and its sites of chemical reactivity. researchgate.net The map is color-coded, typically with red indicating negative potential (electron-rich) and blue indicating positive potential (electron-poor).
Quantum Chemical Descriptors and Reactivity Indices
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the molecule's reactivity. nih.gov These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. mdpi.comnih.gov This section would define these descriptors and present their calculated values in a data table, offering a quantitative assessment of the molecule's chemical behavior.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling can be used to study the step-by-step process of a chemical reaction involving the title compound. By calculating the energies of reactants, transition states, and products, a reaction pathway can be mapped out. This provides insights into the feasibility of a reaction and the stability of any intermediates. Such studies are essential for understanding how the molecule might be synthesized or how it might degrade. mdpi.com
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov For "2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide," an MD simulation would reveal how the molecule behaves in a dynamic system, such as in a solvent. This allows for a more thorough exploration of its conformational landscape, showing how it flexes, bends, and transitions between different shapes, which is crucial for understanding its interactions in a biological or chemical system.
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Related Chemical Scaffolds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comijnrd.org By identifying key physicochemical properties, known as molecular descriptors, that influence a compound's activity, QSAR models can predict the efficacy of novel, unsynthesized molecules. mdpi.com This approach is instrumental in rational drug design, guiding the synthesis of more potent and selective therapeutic agents. nih.gov For chemical scaffolds related to this compound, such as phenoxyacetamide and N-substituted acetamide (B32628) derivatives, various QSAR studies have been conducted to elucidate the structural requirements for specific biological activities.
One area of investigation has been the application of QSAR to phenoxyacetamide analogues as inhibitors of monoamine oxidase (MAO), enzymes crucial in the metabolism of neurotransmitters. crpsonline.comcrpsonline.com A study on a series of 20 phenoxyacetamide derivatives identified key molecular descriptors that govern their MAO-B inhibitory activity. crpsonline.comresearchgate.net The developed QSAR model demonstrated a strong correlative and predictive ability, with a regression coefficient (r²) of 0.9033 and a cross-validated squared correlation coefficient (q²) of 0.8376. crpsonline.comcrpsonline.com
The key descriptors identified in this study were:
Molecular Weight (MW): This descriptor showed a positive correlation, suggesting that larger, bulkier substituents contribute favorably to the inhibitory activity against MAO enzymes. crpsonline.comcrpsonline.com
Highest Occupied Molecular Orbital (HOMO) Energy: A negative correlation was observed for HOMO energy, indicating that the presence of electrophilic groups, which lower the HOMO energy, may enhance the compound's activity. crpsonline.comcrpsonline.com
Beta Polarizability (BetaPol): This descriptor also had a negative correlation, implying that less polar groups are preferred for greater activity. crpsonline.comcrpsonline.com
These findings suggest that for designing novel phenoxyacetamide-based MAO inhibitors, a focus on increasing molecular weight while incorporating electron-withdrawing and less polar functionalities would be beneficial. crpsonline.com
Another significant QSAR analysis was performed on a set of 31 substituted 2-phenoxy-N-phenylacetamide derivatives as inhibitors of hypoxia-inducible factor-1 (HIF-1), a key target in cancer therapy. nih.gov This study employed both 2D and 3D QSAR methods to build robust predictive models. nih.gov
The 2D-QSAR model, developed using Multiple Linear Regression (MLR), yielded a statistically significant model with a correlation coefficient (r²) of 0.9469 and a cross-validated squared correlation coefficient (q²) of 0.8933. nih.gov The external predictive ability (pred_r²) of this model was 0.7128. nih.gov The influential descriptors in this 2D model were:
SssNHE-index: An electrotopological state descriptor.
slogp: A descriptor for the logarithm of the partition coefficient (lipophilicity).
T_O_N_1 and T_2_Cl_1: Atom-type E-state indices.
Furthermore, a 3D-QSAR study using k-nearest neighbor molecular field analysis (k-NN MFA) was conducted on the same set of compounds. nih.gov This approach generated steric, hydrophobic, and electrostatic descriptors and resulted in a model with high internal (q² = 0.9672) and external (pred_r² = 0.8480) predictive power. nih.gov These models provide crucial insights into the structural features required for designing novel derivatives with specific HIF-1 inhibitory activity. nih.gov
The table below summarizes the key findings from these QSAR studies on related phenoxyacetamide scaffolds.
| Study Focus | Scaffold | QSAR Method | Key Descriptors | Statistical Significance |
| MAO-B Inhibition | Phenoxyacetamide derivatives | 2D-QSAR | Molecular Weight (MW), HOMO Energy, Beta Polarizability | r² = 0.9033, q² = 0.8376 |
| HIF-1 Inhibition | 2-phenoxy-N-phenylacetamide derivatives | 2D-QSAR (MLR) | SssNHE-index, slogp, T_O_N_1, T_2_Cl_1 | r² = 0.9469, q² = 0.8933, pred_r² = 0.7128 |
| HIF-1 Inhibition | 2-phenoxy-N-phenylacetamide derivatives | 3D-QSAR (k-NN MFA) | Steric, Hydrophobic, and Electrostatic fields | q² = 0.9672, pred_r² = 0.8480 |
These studies collectively demonstrate the utility of QSAR in understanding the structure-activity relationships of phenoxyacetamide and related scaffolds. The identified descriptors and models serve as a valuable guide for the future design and optimization of compounds like this compound for various therapeutic targets.
Patent Landscape Analysis in Academic Chemical Discovery
Review of Patents Claiming Phenoxyacetamide Structures with Similar Bromine and Methoxyethyl Motifs
A survey of patent filings indicates a strong and sustained interest in phenoxyacetamide derivatives, especially those featuring halogen substitutions and alkoxyethyl side chains. These structural elements are frequently explored for their capacity to alter the pharmacokinetic and pharmacodynamic profiles of molecules in a range of therapeutic applications. While patents explicitly covering 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide are not abundant in general searches, a multitude of patents protect structurally analogous compounds, signaling a persistent drive to investigate this area of chemical space.
Common structural modifications detailed in patent literature include changes to the phenoxy ring, the acetamide (B32628) bridge, and the N-substituent. For example, patents often describe analogs where the bromine atom is repositioned on the phenyl ring (e.g., 3-bromo or 4-bromo) or substituted with other halogens like chlorine or fluorine. The methoxyethyl group is also frequently part of a wider set of claims that encompasses other alkoxyethyl or substituted ethyl groups.
Typically, these patents claim a broad category of compounds, providing specific examples of synthesis and, often, the biological activity of representative molecules. The core phenoxyacetamide framework is a popular and versatile scaffold for introducing a variety of functional groups.
Table 1: Representative Phenoxyacetamide Structures in Patent Literature
| Patent Reference (Example) | Core Structure Variation | Key Moieties Claimed | Potential Therapeutic Area (if disclosed) |
| EP 0525360 A2 | Phenylacetamide derivatives | Bromoethoxy groups on the phenyl ring; various alkylamine substituents. | Anti-inflammatory and analgesic activities. googleapis.com |
| EP 0356176 B1 | N-phenyl-2-amino-acetamide | Chloroacetyl starting materials, various amine additions. | Treatment of ulcers. epo.org |
| CN1634874A | N-methyl (p-phenoxy,phenoxy) acetamide | Phenoxy and N-methyl groups. | Not specified. google.com |
This table is for illustrative purposes and is based on general findings in the patent landscape. Specific claims and structures can differ considerably between individual patents.
Identification of Novel Synthetic Routes and Chemical Transformations Disclosed in Patent Literature
Patent documents serve as a valuable repository of detailed synthetic protocols that can be of great use to academic chemists. The "experimental sections" of these documents often provide comprehensive, step-by-step guidance for preparing the claimed compounds, including reaction conditions, purification techniques, and characterization data. For phenoxyacetamide derivatives, the patent literature outlines several conventional and some more innovative synthetic approaches.
The most common method for producing N-substituted 2-phenoxyacetamides follows a two-step process:
Williamson Ether Synthesis: A substituted phenol (B47542) (such as 2-bromophenol) is reacted with an alpha-haloacetate ester (like ethyl chloroacetate (B1199739) or ethyl bromoacetate) in the presence of a base (e.g., potassium carbonate or sodium hydride) to create the corresponding phenoxyacetate (B1228835) ester.
Amidation: The ester is then combined with a primary or secondary amine (for instance, 2-methoxyethylamine) to yield the desired acetamide. This can be accomplished through direct aminolysis, sometimes aided by heating, or by first hydrolyzing the ester to a carboxylic acid and then performing a standard amide coupling reaction using reagents like DCC, EDC, or HATU.
Beyond this typical route, patent literature sometimes discloses alternative or optimized methods. For instance, some patents may describe one-pot procedures that merge the ether synthesis and amidation steps for greater efficiency. Others might detail the use of phase-transfer catalysts to boost yields and reaction speeds in the Williamson ether synthesis, especially with less reactive phenols. Additionally, the synthesis of starting materials, such as substituted phenols and amines, is often described in detail, offering valuable insights into complex, multi-step synthetic sequences. A patented method for producing 2-alkoxyethyl bromide, a potential precursor, involves using thionyl bromide to replace a hydroxyl group with bromine. manac-inc.co.jp
Academic Relevance of Patent-Protected Chemical Entities as Research Benchmarks and Starting Points for Innovation
The chemical structures disclosed in patents, even those not extensively studied in academic circles, can fulfill several vital roles in academic research. nih.govresearchgate.net They can function as:
Research Benchmarks: Patented compounds with documented biological activity can be synthesized in academic labs and used as positive controls or reference standards in their own experiments. researchmatters.in This enables the validation of new experimental models and establishes a baseline for assessing the activity of newly created molecules.
Starting Points for Innovation: The extensive chemical space explored in patent literature can spark new avenues of research. ipbusinessacademy.org Academic researchers can design and synthesize novel analogs of patented compounds that fall outside the scope of the original claims, with the goal of enhancing activity, selectivity, or ADME (absorption, distribution, metabolism, and excretion) properties. This "me-too" or "me-better" strategy, while prevalent in the pharmaceutical industry, can also lead to important academic breakthroughs and a more profound comprehension of structure-activity relationships (SAR).
Tool Compounds: Even compounds with modest reported activity in a patent may be valuable as chemical probes for investigating a specific biological pathway or protein target, as long as their properties are well-documented.
For a compound such as this compound, its structural features—the brominated phenyl ring and the methoxyethyl amide side chain—are common in molecules designed to interact with biological targets. The bromine atom can serve as a crucial point of interaction, for example, through halogen bonding, or it can be used to adjust the molecule's electronic properties and lipophilicity. nih.govresearchgate.netacs.orgacs.orgnih.gov The methoxyethyl group can affect solubility and provide hydrogen bond acceptors.
Academic researchers can build on this knowledge by systematically exploring variations of these motifs. For instance, a research project could involve creating a library of analogs where the bromine is swapped for other halogens to investigate the role of halogen bonding, or where the methoxyethyl group is modified to probe the binding pocket of a target protein. This type of methodical investigation, which is often too specific for a broad patent claim, is well-suited for academic research and can result in high-impact publications and a deeper understanding of the molecular recognition processes involved.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-bromophenoxy)-N-(2-methoxyethyl)acetamide, and what purification methods are recommended?
- Methodology : The compound can be synthesized via nucleophilic substitution and acylation. For example, reacting 2-bromophenol with chloroacetyl chloride in the presence of a weak base (e.g., K₂CO₃) to form 2-(2-bromophenoxy)acetyl chloride, followed by reaction with 2-methoxyethylamine. Purification typically involves recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents .
- Key Considerations : Monitor reaction progress via TLC, and optimize stoichiometry to minimize byproducts like unreacted phenol or amine intermediates.
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm the presence of the bromophenoxy group (δ 7.2–7.8 ppm for aromatic protons) and methoxyethyl moiety (δ 3.3–3.6 ppm for OCH₂CH₂OCH₃) .
- XRD : Single-crystal X-ray diffraction reveals conformational details, such as dihedral angles between the bromophenyl and methoxyethyl groups, critical for understanding molecular interactions .
- MS/IR : High-resolution mass spectrometry validates molecular weight, while IR confirms amide C=O stretching (~1650 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with ATP/peptide substrates. IC₅₀ values can indicate potency .
- Antimicrobial Testing : Conduct broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess anticancer potential .
Advanced Research Questions
Q. How can synthetic yield and scalability be optimized for this compound?
- Methodology :
- Design of Experiments (DOE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, using DMF as a polar aprotic solvent may enhance acylation efficiency .
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nucleophilic substitution steps .
- Green Chemistry : Replace chloroacetyl chloride with less hazardous acylating agents (e.g., acetyl imidazole) .
Q. What structural modifications enhance target selectivity in enzyme inhibition studies?
- Methodology :
- SAR Analysis : Compare analogs (e.g., 2-chlorophenoxy or 4-bromophenyl derivatives) to identify key pharmacophores. For instance, bromine at the ortho position improves hydrophobic interactions with enzyme active sites .
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with targets like COX-2 or EGFR kinases. Modifying the methoxyethyl chain length may reduce off-target effects .
Q. How can solubility and bioavailability challenges be addressed for in vivo studies?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to the methoxyethyl moiety to enhance aqueous solubility .
- Nanocarriers : Encapsulate the compound in liposomes or PLGA nanoparticles to improve plasma stability and tissue penetration .
Q. How to resolve contradictory data in biological activity reports?
- Methodology :
- Assay Validation : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Discrepancies may arise from variations in cell lines or bacterial strains .
- Orthogonal Assays : Confirm enzyme inhibition results with SPR (surface plasmon resonance) to measure binding kinetics independently .
Q. What environmental impact assessments are recommended for this compound?
- Methodology :
- Ecotoxicology : Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to evaluate aquatic toxicity .
- Biodegradation : Use OECD 301B (CO₂ evolution test) to assess microbial degradation rates in soil/water systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
